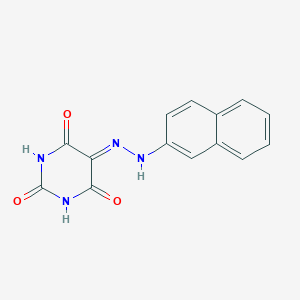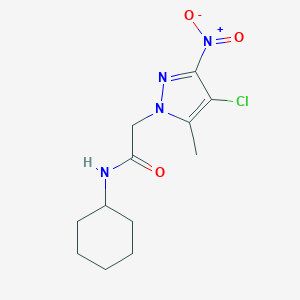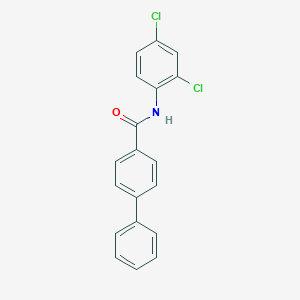![molecular formula C29H40N4O6S2 B324386 N~1~,N~5~-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanediamide](/img/structure/B324386.png)
N~1~,N~5~-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanediamide is a complex organic compound with the molecular formula C29H40N4O6S2 and a molecular weight of 604.8 g/mol This compound is characterized by its unique structure, which includes two piperidine rings and sulfonyl groups attached to a pentanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanediamide involves multiple steps. One common method includes the reaction of 4-methylpiperidine with sulfonyl chloride to form 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl chloride. This intermediate is then reacted with pentanediamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels required for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine rings can be replaced with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanediamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The piperidine rings may also play a role in modulating the compound’s activity by interacting with cellular receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a pentanediamide backbone.
4-(4-Methylpiperidin-1-yl)aniline: This compound lacks the sulfonyl groups and has an aniline group instead.
Uniqueness
N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanediamide is unique due to its dual piperidine and sulfonyl groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C29H40N4O6S2 |
|---|---|
Molekulargewicht |
604.8 g/mol |
IUPAC-Name |
N,N//'-bis[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pentanediamide |
InChI |
InChI=1S/C29H40N4O6S2/c1-22-14-18-32(19-15-22)40(36,37)26-10-6-24(7-11-26)30-28(34)4-3-5-29(35)31-25-8-12-27(13-9-25)41(38,39)33-20-16-23(2)17-21-33/h6-13,22-23H,3-5,14-21H2,1-2H3,(H,30,34)(H,31,35) |
InChI-Schlüssel |
YQSMJQGIYDLATP-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzonitrile](/img/structure/B324306.png)
![N-benzyl-5-(furan-2-yl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324307.png)
![3-bromo-N-(tert-butyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324309.png)
![N-(4-fluorobenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324310.png)

![(6E)-6-[(3,4-dimethylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B324317.png)
![N-(3-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324319.png)

![(6E)-6-[(4-benzoylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B324322.png)
![4,6-dimethyl-2-oxo-1-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]pyridine-3-carbonitrile](/img/structure/B324324.png)

![N-(2-{[1,1'-biphenyl]-4-amido}phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B324328.png)
![N-{3-[(2-thienylcarbonyl)amino]propyl}-2-thiophenecarboxamide](/img/structure/B324329.png)
![N-[3-(2-furoylamino)propyl]-2-furamide](/img/structure/B324330.png)
